molecular formula C8H7BrCl2 B1438409 1-(1-Bromoethyl)-2,4-dichlorobenzene CAS No. 20444-01-3

1-(1-Bromoethyl)-2,4-dichlorobenzene

Cat. No.: B1438409
CAS No.: 20444-01-3
M. Wt: 253.95 g/mol
InChI Key: YXQINLRLOBXZTF-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2,4-dichlorobenzene is an organic compound belonging to the class of aromatic halides It is characterized by a benzene ring substituted with a bromoethyl group at the first position and two chlorine atoms at the second and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2,4-dichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-dichlorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the ethyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2,4-dichlorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxyethyl)-2,4-dichlorobenzene.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom, resulting in the formation of 2,4-dichlorotoluene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: 1-(1-Hydroxyethyl)-2,4-dichlorobenzene.

    Oxidation: 2,4-Dichlorobenzoic acid or 2,4-dichlorobenzaldehyde.

    Reduction: 2,4-Dichlorotoluene.

Scientific Research Applications

1-(1-Bromoethyl)-2,4-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a ligand in biochemical assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(1-Bromoethyl)-2,4-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in electrophilic substitution reactions, while the ethyl group can undergo metabolic transformations. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

    1-(1-Bromoethyl)benzene: Lacks the chlorine substituents, resulting in different reactivity and applications.

    2,4-Dichlorotoluene: Lacks the bromoethyl group, leading to different chemical properties and uses.

    1-(1-Chloroethyl)-2,4-dichlorobenzene:

Uniqueness: 1-(1-Bromoethyl)-2,4-dichlorobenzene is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its importance in scientific research and industrial applications.

Properties

IUPAC Name

1-(1-bromoethyl)-2,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQINLRLOBXZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655509
Record name 1-(1-Bromoethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20444-01-3
Record name 1-(1-Bromoethyl)-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-bromoethyl)-2,4-dichlorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15 ml of a 33% solution of HBr in AcOH are cooled to 0° C., 2 ml of 2,4-dichloro-1-(1-hydroxyethyl)benzene are added dropwise and the reaction mixture is stirred for 30 minutes at 0° C. and then for 3 hours at RT. It is poured into iced water and extracted with AcOEt, the organic phase is washed with saturated aqueous NaHCO3 solution, with water and with saturated NaCl solution and dried over MgSO4 and the solvent is evaporated off under vacuum to give 3.4 g of the expected product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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